molecular formula C12H14N2O3S B12211516 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one

3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B12211516
M. Wt: 266.32 g/mol
InChI Key: XFUBESMNXFEVPE-UHFFFAOYSA-N
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Description

3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The aniline derivative undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the quinazoline core.

    Methoxylation: The methoxy groups at the 6 and 7 positions are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can undergo reduction reactions to form dihydroquinazolines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one, have been extensively studied for their antitumor properties. Research indicates that this compound may inhibit specific kinases involved in tumor growth, potentially offering therapeutic benefits in cancer treatment. For example, studies have demonstrated that quinazoline derivatives can effectively target receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has shown promise in antimicrobial studies, suggesting its potential as an antibacterial or antifungal agent. The presence of the sulfanyl group may enhance its ability to interact with microbial enzymes or cell membranes, leading to effective inhibition of pathogen growth.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by modulating key biochemical pathways involved in inflammation. Investigations into its interactions with inflammatory mediators could provide insights into its mechanism of action and therapeutic applications in inflammatory diseases.

Enzyme Inhibition Studies

The compound's ability to modulate enzyme activity is another area of interest. Interaction studies have focused on how it affects specific enzymes related to cancer and inflammation. Understanding these interactions can elucidate the compound's potential as a lead molecule for developing new therapeutic agents targeting these pathways.

Case Study 1: Antitumor Mechanism

A study investigated the antitumor effects of various quinazoline derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in several cancer cell lines by inducing apoptosis and blocking cell cycle progression. The study highlighted the compound's potential as a novel anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of several quinazoline derivatives against common bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-quinazolinone: The parent compound without the ethyl, methoxy, and sulfanyl substituents.

    6,7-dimethoxyquinazoline: Lacking the ethyl and sulfanyl groups.

    2-sulfanylquinazoline: Lacking the ethyl and methoxy groups.

Uniqueness

3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

3-ethyl-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is a heterocyclic compound within the quinazoline family, recognized for its diverse biological activities. This compound features an ethyl group at the 3-position, methoxy groups at the 6 and 7 positions, and a sulfanyl group at the 2-position. The structural characteristics of this compound suggest potential interactions with various molecular targets, making it of significant interest in medicinal chemistry and pharmacology.

Antitumor Activity

Quinazoline derivatives, including this compound, have been studied for their antitumor properties . Research indicates that such compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain quinazoline derivatives can effectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in tumor growth and survival pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Quinazolines are often evaluated for their ability to combat various bacterial and fungal strains. Preliminary studies indicate that derivatives like this compound can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Quinazoline derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that this compound may serve as a therapeutic agent in inflammatory conditions .

The biological activity of this compound is likely attributed to its ability to interact with specific proteins or enzymes within biological systems. The sulfanyl group may enhance binding affinity to target sites, while the methoxy groups can influence the compound's solubility and bioavailability. Molecular docking studies suggest that this compound may fit well into the active sites of various enzymes, thereby modulating their activity .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using the K562 cell line demonstrated that derivatives of quinazoline exhibited varying degrees of cytotoxicity. While specific data on this compound is limited, related compounds have shown promising results with IC50 values suggesting significant antitumor potential .
  • Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to targets like EGFR and HER2. These interactions are crucial for understanding how modifications in structure can enhance biological activity against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObservations
AntitumorInhibition of EGFR/HER2; potential cytotoxicity in cancer cell lines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory cytokines; inhibition of COX/LOX activities

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

3-ethyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O3S/c1-4-14-11(15)7-5-9(16-2)10(17-3)6-8(7)13-12(14)18/h5-6H,4H2,1-3H3,(H,13,18)

InChI Key

XFUBESMNXFEVPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC

Origin of Product

United States

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